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molecular formula C16H24O5 B8508732 Ethyl 7-[3-(acetyloxy)-5-oxocyclopent-1-EN-1-YL]heptanoate CAS No. 52419-10-0

Ethyl 7-[3-(acetyloxy)-5-oxocyclopent-1-EN-1-YL]heptanoate

Cat. No. B8508732
M. Wt: 296.36 g/mol
InChI Key: DFGAXVJGQPGBDL-UHFFFAOYSA-N
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Patent
US04343949

Procedure details

A mixture of 51.6 g. (0.137 moles) of crude 4-bromo-2-(6-carbethoxyhexyl)cyclopent-2-en-1-one (Example 1274), 27 g. (0.162 moles) of silver acetate, and 200 ml. of glacial acetic acid is stirred at reflux for 4.5 hours. The mixture is cooled, and solids are removed by filtration. The filtrate is concentrated and extracted with hot hexane. The extract is washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, dried over mangesium sulfate, and concentrated to give an oil. The crude product is distilled at reduced pressure to give a liquid, b.p. 152°-163° C. (0.01 mm); λmax.MeOH =223 mμ (10700); νmax.=1745 (ester carbonyl groups), 1725 (ketone carbonyl groups), and 1235 cm-1 (acetoxy group).
Name
4-bromo-2-(6-carbethoxyhexyl)cyclopent-2-en-1-one
Quantity
0.137 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
silver acetate
Quantity
0.162 mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:6][C:5](=[O:7])[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:3]1.[C:19]([OH:22])(=[O:21])[CH3:20]>C([O-])(=O)C.[Ag+].CO>[C:19]([O:22][CH:2]1[CH2:6][C:5](=[O:7])[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:3]1)(=[O:21])[CH3:20] |f:2.3|

Inputs

Step One
Name
4-bromo-2-(6-carbethoxyhexyl)cyclopent-2-en-1-one
Quantity
0.137 mol
Type
reactant
Smiles
BrC1C=C(C(C1)=O)CCCCCCC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
silver acetate
Quantity
0.162 mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Ag+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 51.6 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
solids are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with hot hexane
WASH
Type
WASH
Details
The extract is washed with saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over mangesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a liquid, b.p. 152°-163° C. (0.01 mm)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1C=C(C(C1)=O)CCCCCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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